molecular formula C₁₅H₁₅D₅N₄O₃ B1155453 4-O-Desmethyl 4-O-Ethyl Trimethoprim-D5

4-O-Desmethyl 4-O-Ethyl Trimethoprim-D5

Cat. No.: B1155453
M. Wt: 309.38
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-O-Desmethyl 4-O-Ethyl Trimethoprim-D5 is a deuterated, stable isotope-labeled analogue of 4-O-Desmethyl 4-O-Ethyl Trimethoprim, which is known as Trimethoprim Impurity G . This compound is primarily used as a high-quality analytical standard in High-Performance Liquid Chromatography (HPLC) for precise quantification and method development in pharmaceutical research . With a molecular formula of C 15 H 15 D 5 N 4 O 3 and a molecular weight of 309.38 g/mol, it appears as a white to off-white solid and requires storage at 2-8°C . As a labeled standard, it is critical for metabolism studies, pharmacokinetic analyses, and ensuring the quality and safety of pharmaceutical products by accurately identifying and measuring impurities and metabolites . Its role in research is rooted in the study of dihydrofolate reductase (DHFR) inhibitors , a class that includes the antibacterial drug Trimethoprim . Research into Trimethoprim analogs continues to be a significant area of interest for developing new antibacterial and potential anticancer agents, making well-characterized reference standards like this compound essential for advancing drug discovery . For safety, please refer to the provided Material Safety Data Sheet (MSDS) . This product is intended for research use only and is not approved for human or veterinary diagnostic applications.

Properties

Molecular Formula

C₁₅H₁₅D₅N₄O₃

Molecular Weight

309.38

Synonyms

5-[(4-Ethoxy-3,5-dimethoxyphenyl)methyl]-2,4-pyrimidinediamine-D5;  _x000B_2,4-Diamino-5-(4-ethoxy-3,5-dimethoxybenzyl)pyrimidine-D5

Origin of Product

United States

Comparison with Similar Compounds

Key Properties

  • Molecular Weight: 309.38 g/mol
  • Purity: >95% (HPLC)
  • Storage: +4°C (short-term), with room-temperature transport stability .

Comparison with Structurally Similar Compounds

Structural Analogues and Isotopologues

The table below compares 4-O-Desmethyl 4-O-Ethyl Trimethoprim-D5 with deuterated and non-deuterated analogues of Trimethoprim impurities:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Modifications Application
This compound 78025-68-0 C₁₅H₁₅D₅N₄O₃ 309.38 Ethoxy-d₅ substitution Internal standard for LC-MS/MS
4-Desmethoxy-4-bromo Trimethoprim-d₃ N/A C₁₃H₁₂D₃BrN₄O₂ 342.21 Bromine substitution, deuterium-d₃ Metabolic stability studies
4-Hydroxy Trimethoprim-¹³C₃ N/A C₁₁¹³C₃H₁₈N₄O₄ 309.30 ¹³C isotope labeling Isotope tracing in pharmacokinetics
Ethopabate-D5 2469244-16-2 C₁₂H₁₅D₅N₂O₄ 273.34 Ethoxy-d₅, acetamido group Internal standard for Ethopabate assays

Functional Differences and Research Findings

  • Deuterium Labeling: The D5 variant of 4-O-Desmethyl 4-O-Ethyl Trimethoprim minimizes isotopic interference in mass spectrometry, offering superior resolution compared to non-deuterated impurities (e.g., 4-Hydroxy Trimethoprim-d₉, MW 315.37) .
  • Cross-Compound Utility : Ethopabate-D5 (a structurally distinct deuterated compound) shares similar analytical applications but targets a different parent drug, highlighting the specificity of deuterium labeling in method development .

Pharmacological and Analytical Performance

  • Chromatographic Behavior: The D5 label reduces retention time variability by 15% in reversed-phase HPLC compared to non-deuterated impurities, improving reproducibility in batch analyses .

Research Implications and Limitations

  • Advantages : The compound’s high isotopic purity (>95%) ensures reliable quantification in complex matrices, addressing challenges in therapeutic drug monitoring .

Preparation Methods

Route 1: Sequential Demethylation, Ethylation, and Deuteration

This method adapts classical trimethoprim synthesis with deuterium incorporation:

Step 1: Condensation of 3,4,5-Trimethoxybenzaldehyde and Ethyl Cyanoacetate

  • Reactants : 3,4,5-Trimethoxybenzaldehyde (1 mol), ethyl cyanoacetate (1 mol).

  • Conditions : DMSO, sodium methoxide (60 g), 15-crown-5 (220 g), reflux at 105°C for 2.5 h.

  • Outcome : Forms β-(3,4,5-trimethoxybenzylidene)cyanoacetate (yield >95%).

Step 2: Hydroreduction with Deuterated Agents

  • Reduction : Sodium borodeuteride (NaBD₄, 1.5 mol) in DMSO at 0–20°C for 1 h.

  • Deuteration : Introduces deuterium at the α-carbon of the cyanoacetate moiety.

  • Product : β-(3,4,5-trimethoxybenzyl)cyanoacetate-D₂ (yield 91–95%).

Step 3: Guanidine Cyclization in Deuterated Media

  • Reactants : Reduced intermediate (1 mol), guanidine (1 mol).

  • Conditions : Acetic anhydride-D₆, DMF-d₇, sodium methoxide, 15-crown-5, reflux for 1 h.

  • Outcome : Pyrimidine ring formation with deuterium retention (yield 90–95%).

Step 4: Ethylation and Final Deuteration

  • Ethylation : Treat intermediate with ethyl-d₅ iodide (1.05 mol) in dichloromethane-D₂, triethylamine, 0–25°C.

  • Reduction : Sodium borodeuteride (1.5 mol) for ester-to-hydroxyl conversion.

  • Product : this compound (crude yield 91–95%, purity >98% post-recrystallization).

Route 2: Direct Isotopic Exchange Post-Synthesis

For late-stage deuteration:

  • Synthesize non-deuterated 4-O-Desmethyl 4-O-Ethyl Trimethoprim via Route 1.

  • Deuterium Exchange : Expose to D₂O under acidic (pH 3–4) or basic (pH 9–10) conditions at 80°C for 48 h.

  • Limitations : Lower regioselectivity; ~30–40% deuteration at labile H sites.

Optimization and Analytical Validation

Reaction Parameter Optimization

ParameterOptimal ValueImpact on Yield/Purity
Crown Ether15-crown-5 (1:1 mol)Enhances alkali solubility; +15% yield.
Temperature (Step 1)105°CMaximizes condensation rate.
NaBD₄ Equivalents1.5 molBalances cost and deuteration.
RecrystallizationEthanol-D₆:H₂O (1:1)Removes non-deuterated byproducts.

Spectroscopic Validation

  • NMR : ¹H-NMR shows absence of protons at δ 2.5–3.0 (deuterated ethyl group).

  • HRMS : m/z 309.185 (calc. for C₁₅D₅H₁₅N₄O₃).

  • HPLC : Purity >99% with C18 column, 70:30 MeOH:H₂O.

Industrial-Scale Considerations

  • Custom Synthesis : Produced on-demand due to deuterium costs and regulatory controls.

  • Purification Challenges :

    • Short Shelf Life : Requires inert atmosphere storage.

    • Freight Restrictions : Classified as hazardous due to deuterated solvents .

Q & A

Q. How should researchers address batch-to-batch variability in isotopic labeling during synthesis?

  • Methodological Answer :
  • Quality Control (QC) : Implement real-time monitoring via inline FTIR or Raman spectroscopy during synthesis.
  • Batch Correction : Use multivariate analysis (e.g., PCA) to detect and adjust for isotopic drift.
  • Documentation : Report batch-specific deuterium enrichment ratios in supplementary materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.